Technical Documentation Center

6-chloro-N-propylpyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-N-propylpyridine-3-carboxamide
  • CAS: 54864-85-6

Core Science & Biosynthesis

Foundational

6-chloro-N-propylpyridine-3-carboxamide chemical properties

Chemical Series: Functionalized Nicotinamides | CAS: 54864-85-6 Abstract This technical guide provides a comprehensive analysis of 6-chloro-N-propylpyridine-3-carboxamide , a pivotal intermediate in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Series: Functionalized Nicotinamides | CAS: 54864-85-6

Abstract

This technical guide provides a comprehensive analysis of 6-chloro-N-propylpyridine-3-carboxamide , a pivotal intermediate in medicinal chemistry and agrochemical synthesis. As a functionalized nicotinamide, this molecule serves as a "bifunctional scaffold." Its value lies in the orthogonal reactivity of its two primary handles: the electrophilic chlorine atom at the C6 position (susceptible to SNAr and metal-catalyzed cross-coupling) and the stable, directing propyl-amide chain at C3. This document details its physicochemical profile, optimized synthetic protocols, and divergent reactivity patterns for library generation.

Molecular Architecture & Physicochemical Profile

The molecule consists of a pyridine ring substituted with a propylcarboxamide group at the 3-position and a chlorine atom at the 6-position.[1] The 3,6-substitution pattern creates a "push-pull" electronic system where the electron-withdrawing amide group at C3 further activates the C6-chlorine towards nucleophilic displacement, a critical feature for derivatization.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionNote
CAS Number 54864-85-6 Verified Identity [1]
IUPAC Name 6-chloro-N-propylpyridine-3-carboxamideCommon: 6-Chloro-N-propylnicotinamide
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Physical State White to off-white solidCrystalline powder
Solubility DCM, DMSO, Methanol, Ethyl AcetateSparingly soluble in water
LogP (Predicted) ~1.6 - 1.9Lipophilic enough for cell permeability
pKa (Predicted) ~11.5 (Amide NH)Pyridine N is weakly basic due to Cl-induction
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Pyridine N, Amide O)

Synthetic Routes & Optimization

The synthesis of 6-chloro-N-propylpyridine-3-carboxamide generally follows a nucleophilic acyl substitution pathway. While direct coupling reagents (EDC/HATU) can be used, the Acid Chloride Method is preferred for scalability and cost-efficiency in industrial settings.

Method A: The Acid Chloride Route (Scalable)

This protocol avoids expensive peptide coupling reagents and simplifies purification.

Reagents:

  • Precursor: 6-Chloronicotinic acid (CAS: 5326-23-8) [2]

  • Activator: Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2)

  • Nucleophile: n-Propylamine

  • Base: Triethylamine (Et3N) or DIPEA (Hunig's Base)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Activation: Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution (CO/CO2) ceases. Critical: Ensure complete conversion to avoid mixed anhydrides later.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0°C. Add a mixture of n-Propylamine (1.1 eq) and Et3N (1.5 eq) dropwise. The base is essential to scavenge the HCl byproduct, preventing protonation of the pyridine nitrogen.

  • Workup: Stir at RT for 4 hours. Quench with water.[2] Wash organic layer with 1N HCl (to remove unreacted amine) and then saturated NaHCO3. Dry over MgSO4 and concentrate.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 6-Chloronicotinic Acid (CAS: 5326-23-8) Activation Activation (SOCl2 or Oxalyl Cl) Start->Activation DCM, cat. DMF Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO/CO2 Amidation Amidation (+ Propylamine / Et3N) Intermediate->Amidation 0°C to RT Product 6-chloro-N-propylpyridine- 3-carboxamide Amidation->Product Workup & Cryst.

Figure 1: Step-wise synthesis via the acid chloride pathway, ensuring high yield and purity.

Reactivity & Functionalization (The "Warhead")

For drug discovery professionals, the value of this molecule is its ability to serve as a divergent scaffold. The C6-Chlorine is the primary "warhead" for diversification.

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient. The amide at C3 pulls electron density from the ring, making the C6 position highly electrophilic.

  • Reaction: Displacement of Cl with amines, thiols, or alkoxides.

  • Conditions: Heat (80-120°C) in polar aprotic solvents (DMF, DMSO) or using microwave irradiation.

  • Application: Creating libraries of 6-amino-nicotinamides (common in kinase inhibitors).

B. Suzuki-Miyaura Cross-Coupling

The C-Cl bond is a viable handle for Palladium-catalyzed coupling, allowing the attachment of aryl or heteroaryl groups.

  • Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 with carbonate bases (K2CO3).

  • Significance: This reaction constructs biaryl systems found in TRPV1 antagonists and anti-inflammatory agents [3].

Visualization: Divergent Reactivity

Reactivity Core 6-chloro-N-propylpyridine- 3-carboxamide SNAr S_NAr Displacement (Nucleophilic Substitution) Core->SNAr Primary Amines/Heat (Activated by C3-Amide) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Ar-B(OH)2 / Pd(0) Reduction Amide Reduction (LiAlH4) Core->Reduction Strong Reducing Agent Prod_SNAr 6-Amino/Alkoxy Derivatives (Kinase Inhibitor Scaffolds) SNAr->Prod_SNAr Prod_Suzuki 6-Aryl-Nicotinamides (Biaryl Pharmacophores) Suzuki->Prod_Suzuki Prod_Red 3-(aminomethyl)pyridines Reduction->Prod_Red

Figure 2: Divergent synthetic pathways utilizing the activated C6-chlorine and the C3-amide group.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide NH: Broad triplet/singlet around

      
       8.5 - 9.0 ppm.
      
    • Pyridine C2-H: Doublet (~2.5 Hz) at

      
       8.8 ppm (most deshielded).
      
    • Pyridine C4-H: Doublet of doublets at

      
       8.2 ppm.
      
    • Pyridine C5-H: Doublet at

      
       7.6 ppm (shielded by adjacent Cl).
      
    • Propyl Group: Multiplets at

      
       3.2 (N-CH2), 1.5 (CH2), and triplet at 0.9 (CH3).
      
  • LC-MS:

    • ES+: [M+H]+ peak at m/z 199.1 (35Cl) and 201.1 (37Cl) in a 3:1 ratio, confirming the presence of chlorine.

Safety & Handling (SDS Summary)

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[3]

  • GHS Signal Word: WARNING.

  • Handling:

    • Avoid inhalation of dust.

    • The chloropyridine moiety can be a sensitizer; use nitrile gloves.

    • Store in a cool, dry place.[4] Moisture can slowly hydrolyze the amide over long periods, though it is generally stable.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Chloronicotinamide Derivatives. Retrieved from [Link]

  • Vertex AI Search. Aggregated Chemical Data & Patent Snippets (WO2021033172A1). Accessed 2026.[5]

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-chloro-N-propylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract Pyridine-3-carboxamide derivatives represent a versatile scaffold in medicinal chemistry, with analogs demonstrating a wide array of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-carboxamide derivatives represent a versatile scaffold in medicinal chemistry, with analogs demonstrating a wide array of biological activities.[1] This technical guide delves into the hypothesized mechanism of action of a specific analog, 6-chloro-N-propylpyridine-3-carboxamide. While direct studies on this compound are limited, this paper synthesizes data from structurally related molecules to propose a plausible mechanism of action. We will explore potential molecular targets, downstream signaling pathways, and provide a comprehensive roadmap for experimental validation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar compounds.

Introduction: The Therapeutic Potential of the Pyridine-3-Carboxamide Scaffold

The pyridine-3-carboxamide core is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with diverse biological activities.[1] These activities include antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through chemical modification.

1.1. Chemical Structure and Properties of 6-chloro-N-propylpyridine-3-carboxamide

6-chloro-N-propylpyridine-3-carboxamide is a small molecule with the chemical formula C9H11ClN2O and a molecular weight of 198.65 g/mol .[2] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an N-propylcarboxamide group at the 3-position. The presence of the chlorine atom, a common substituent in medicinal chemistry, can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.[3] The N-propyl group can also contribute to target affinity and selectivity.

Hypothesized Mechanism of Action: A Multi-Targeted Approach

Based on the known biological activities of structurally similar pyridine-3-carboxamide derivatives, we hypothesize that 6-chloro-N-propylpyridine-3-carboxamide may exert its effects through a multi-targeted mechanism, primarily involving anti-inflammatory and pro-apoptotic pathways.

2.1. Proposed Anti-Inflammatory Activity via COX Inhibition

Several pyridine-based compounds have been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. We propose that 6-chloro-N-propylpyridine-3-carboxamide may act as a COX inhibitor.

2.2. Proposed Anticancer Activity via Induction of Apoptosis

Derivatives of pyridine-3-carboxamide have shown potent cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanism for this activity often involves the induction of apoptosis, or programmed cell death. We hypothesize that 6-chloro-N-propylpyridine-3-carboxamide may trigger apoptosis in cancer cells through the intrinsic pathway, potentially involving the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Hypothesized Signaling Pathway

Hypothesized Signaling Pathway of 6-chloro-N-propylpyridine-3-carboxamide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation Compound 6-chloro-N-propylpyridine-3-carboxamide COX COX Enzymes Compound->COX Inhibition Akt Akt Compound->Akt Inhibition MAPK MAPK Compound->MAPK Modulation Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation PI3K->Akt Activation Bax/Bcl2 Bax/Bcl-2 Ratio Akt->Bax/Bcl2 Regulation MAPK->Bax/Bcl2 Regulation Mito Mitochondrial Permeability Transition Bax/Bcl2->Mito Cytochrome_c Cytochrome c Release Mito->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed multi-targeted signaling pathway of 6-chloro-N-propylpyridine-3-carboxamide.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.

3.1. In Vitro Enzyme Inhibition Assays: Targeting COX

Objective: To determine if 6-chloro-N-propylpyridine-3-carboxamide directly inhibits the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagents: Purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit.

  • Procedure: a. Prepare a series of dilutions of 6-chloro-N-propylpyridine-3-carboxamide. b. In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation over time using a plate reader at the appropriate wavelength. e. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

3.2. Cell-Based Assays for Anticancer Activity

3.2.1. Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MGC803 gastric cancer).[5]

  • Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT or resazurin-based cytotoxicity assay kit.

  • Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of 6-chloro-N-propylpyridine-3-carboxamide for 24, 48, and 72 hours. c. Add the MTT or resazurin reagent and incubate as per the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine cell viability. e. Calculate the IC50 value for each cell line and time point.

3.2.2. Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure: a. Treat cancer cells with the compound at its IC50 concentration for 24 hours. b. Harvest the cells and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI and incubate in the dark. e. Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

3.2.3. Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on the key proteins in the PI3K/Akt and MAPK signaling pathways.

Protocol:

  • Procedure: a. Treat cancer cells with the compound for various time points. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and key MAPK proteins (e.g., ERK, JNK, p38). e. Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. f. Quantify the band intensities to determine the changes in protein expression and phosphorylation.

Experimental Workflow for Mechanistic Validation

Experimental Workflow Start Hypothesis Generation In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based COX_Assay COX-1/2 Inhibition Assay In_Vitro->COX_Assay Data_Analysis Data Analysis & Interpretation COX_Assay->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cell_Based->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis Western_Blot Western Blot (PI3K/Akt, MAPK) Apoptosis->Western_Blot Western_Blot->Data_Analysis Conclusion Mechanism Elucidation Data_Analysis->Conclusion

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the proposed experiments will provide critical insights into the mechanism of action of 6-chloro-N-propylpyridine-3-carboxamide.

Table 1: Biological Activities of Related Pyridine-3-Carboxamide Derivatives

CompoundBiological ActivityReference
6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamideAnti-inflammatory, Anticancer[4]
6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivativesAntiproliferative, Apoptosis-inducing[5]
Pyridine-3-carboxamide analogsAntibacterial[1][7]
2-chloropyridine-3-carboxamideFungicidal[8]

A thorough analysis of the structure-activity relationships of 6-chloro-N-propylpyridine-3-carboxamide and its analogs will be crucial for optimizing its therapeutic potential. The presence and position of the chloro group on the pyridine ring, as well as the nature of the substituent on the carboxamide nitrogen, are expected to significantly influence the compound's biological activity.[7]

Conclusion and Future Directions

This technical guide has outlined a hypothesized mechanism of action for 6-chloro-N-propylpyridine-3-carboxamide based on the known activities of structurally related compounds. The proposed multi-targeted approach, involving COX inhibition and induction of apoptosis, provides a solid foundation for further investigation. The detailed experimental protocols offer a clear path forward for validating this hypothesis and elucidating the precise molecular interactions of this promising compound.

Future research should focus on lead optimization through the synthesis and screening of a library of analogs to improve potency and selectivity. In vivo studies in relevant animal models will also be essential to evaluate the therapeutic efficacy and safety profile of 6-chloro-N-propylpyridine-3-carboxamide.

References

  • Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Available at: [Link]

  • National Center for Biotechnology Information. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. Available at: [Link]

  • PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available at: [Link]

  • PubMed. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. Available at: [Link]

  • MDPI. Potential Natural Products Regulation of Molecular Signaling Pathway in Dermal Papilla Stem Cells. Available at: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Available at: [Link]

  • PubMed Central. Cellular signaling perturbation by natural products. Available at: [Link]

  • PubMed. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][4][7]naphthyridines. Available at: [Link]

  • PubMed Central. 2-Chloropyridine-3-carboxamide. Available at: [Link]

Sources

Foundational

The Diverse Biological Activities of Pyridine-3-Carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The pyridine-3-carboxamide scaffold, a key component of the essential vitamin niacin (Vitamin B3), represents a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine-3-carboxamide scaffold, a key component of the essential vitamin niacin (Vitamin B3), represents a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide array of human diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological landscape of pyridine-3-carboxamide analogs. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, elucidating the underlying mechanisms of action and showcasing key structure-activity relationships. This guide will further provide detailed, field-proven experimental protocols and data visualization tools to empower researchers in their quest to harness the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Enduring Prominence of the Pyridine-3-Carboxamide Core

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design.[4] When functionalized with a carboxamide group at the 3-position, the resulting pyridine-3-carboxamide (nicotinamide) structure becomes a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5][6] These coenzymes are pivotal in cellular metabolism, DNA repair, and signaling pathways, providing a fundamental basis for the diverse biological effects observed with their analogs.[5][7]

This guide will navigate the expansive therapeutic landscape of pyridine-3-carboxamide derivatives, moving beyond the physiological role of nicotinamide to explore the pharmacological activities of its synthetic analogs. We will dissect their mechanisms of action, from direct enzyme inhibition to the modulation of complex signaling cascades, and provide the practical tools necessary for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine-3-carboxamide analogs have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines and in vivo tumor models.[8][9][10] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyridine-3-carboxamide derivatives are often attributed to their ability to interfere with critical cellular processes:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, some analogs act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects. Other targeted enzymes include histone deacetylases (HDACs) and various kinases involved in oncogenic signaling pathways.[11]

  • Modulation of Signaling Pathways: Certain pyridine-3-carboxamide derivatives can modulate the activity of key signaling pathways that are often dysregulated in cancer. For example, some compounds have been shown to induce the expression of the orphan nuclear receptor Nur77, which can trigger apoptosis in cancer cells.[8]

  • Induction of Apoptosis: Many analogs exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the activation of pro-apoptotic proteins and the targeting of mitochondria.[8]

Key Anticancer Pyridine-3-Carboxamide Analogs

Several pyridine-3-carboxamide derivatives have shown significant promise in preclinical studies. For example, a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has been identified with promising anticancer activity against four human cancer cell lines.[9] Similarly, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been evaluated as potent Nur77 modulators with anti-proliferative activity against lung, liver, and breast cancer cells.[8]

Experimental Workflow: Evaluating Anticancer Potential

The following workflow outlines a standard approach for assessing the anticancer activity of novel pyridine-3-carboxamide analogs.

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Cell Viability/Proliferation Assays (MTT, SRB) A->B Screening C Apoptosis Assays (Annexin V/PI Staining) B->C Hit Confirmation D Mechanism of Action Studies (Western Blot, qPCR) C->D Elucidation E Xenograft Tumor Models D->E Lead Validation F Pharmacokinetic & Toxicity Studies E->F Preclinical Development

Caption: A streamlined workflow for the preclinical evaluation of anticancer pyridine-3-carboxamide analogs.

Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., H460, HepG2, MCF-7)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Pyridine-3-carboxamide analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridine-3-carboxamide analog in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine-3-carboxamide analogs have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[11][12][13][14]

Mechanism of Action: Disrupting Microbial Physiology

The antimicrobial effects of these compounds are multifaceted and can include:

  • Enzyme Inhibition: Similar to their anticancer activity, some analogs target essential microbial enzymes. For instance, certain derivatives have been shown to inhibit urease, a key enzyme for the survival of some pathogenic bacteria.[15]

  • Disruption of Cell Wall Synthesis: Some compounds may interfere with the synthesis of the bacterial cell wall, a crucial structural component.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some pyridine-3-carboxamide derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.[2]

  • Specific Targeting of Mycobacterial Processes: A number of pyridine-3-carboxamide analogs have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12][16][17] Some of these compounds are prodrugs that are activated by mycobacterial enzymes, leading to the inhibition of essential cellular processes.[16][17]

Notable Antimicrobial Pyridine-3-Carboxamide Analogs

A study on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives revealed compounds with nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[12] Another series of imidazo[1,2-a]pyridine-3-carboxamides also showed promising activity against Mycobacterium avium.[13] Furthermore, certain pyridine-3-carboxamide analogs have been found to be effective against bacterial wilt in tomatoes caused by Ralstonia solanacearum, highlighting their potential in agriculture.[11][14][18]

Experimental Workflow: Screening for Antimicrobial Activity

Antimicrobial_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays A Compound Library B Broth Microdilution Assay (MIC Determination) A->B C Agar Disk Diffusion Assay A->C D Time-Kill Kinetics B->D Potent Hits E Biofilm Inhibition Assay D->E F Mechanism of Action Studies E->F

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-chloro-N-propylpyridine-3-carboxamide

Introduction: Unlocking the Potential of a Nicotinamide Scaffold 6-chloro-N-propylpyridine-3-carboxamide is a small molecule belonging to the pyridine carboxamide class of compounds. This structural family is of signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Nicotinamide Scaffold

6-chloro-N-propylpyridine-3-carboxamide is a small molecule belonging to the pyridine carboxamide class of compounds. This structural family is of significant interest in drug discovery, as it is derived from the fundamental biochemical building block, nicotinamide (a form of vitamin B3). Nicotinamide and its derivatives are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and are implicated in a vast array of cellular processes, from metabolic homeostasis to DNA repair and signaling.[1] The pyridine-3-carboxamide core is a "privileged scaffold" in medicinal chemistry, appearing in numerous agents with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2]

The specific substitutions on 6-chloro-N-propylpyridine-3-carboxamide—a chloro group at the 6-position of the pyridine ring and an N-propyl group on the carboxamide—confer distinct physicochemical properties that dictate its interaction with biological macromolecules. While direct biological data on this exact molecule is sparse, a comprehensive analysis of structurally related analogs allows us to formulate robust hypotheses regarding its potential therapeutic targets. This guide will delineate the most promising target classes, grounded in the established pharmacology of the pyridine carboxamide family, and provide detailed, actionable protocols for their experimental validation. Our approach is not merely to list possibilities, but to build a logical, evidence-based framework for a rational drug discovery campaign.

Primary Target Hypothesis: Kinase Inhibition in Oncology and Angiogenesis

The most compelling therapeutic hypothesis for 6-chloro-N-propylpyridine-3-carboxamide is the inhibition of protein kinases, particularly those involved in cancer cell proliferation and angiogenesis. The pyridine ring is a well-established hinge-binding motif for many kinase inhibitors, effectively competing with ATP for the enzyme's active site.

Scientific Rationale

Numerous pyridine and nicotinamide derivatives have been successfully developed as potent kinase inhibitors.[3] A key example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase that orchestrates angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[3][4] One study detailed a potent anti-angiogenic nicotinamide derivative, BRN-250, which inhibited VEGFR-2 phosphorylation and downstream signaling.[4] Furthermore, other pyridine carboxamide series have demonstrated potent, allosteric inhibition of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical node in proliferation and immune checkpoint signaling pathways.[5] The general anti-proliferative and apoptosis-inducing effects of related chloro-purine carboxamides in lung cancer cells further support the rationale for investigating this compound in an oncological context.[6]

Based on this body of evidence, we propose that 6-chloro-N-propylpyridine-3-carboxamide is a candidate inhibitor for receptor tyrosine kinases like VEGFR-2 or other key oncogenic kinases.

Proposed Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the proposed point of inhibition by 6-chloro-N-propylpyridine-3-carboxamide.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Dimerized) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Compound 6-chloro-N-propyl- pyridine-3-carboxamide Compound->P_VEGFR2 INHIBITS PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K AKT Akt PI3K->AKT p_AKT p-Akt AKT->p_AKT Proliferation Cell Proliferation, Migration, Survival p_AKT->Proliferation

Caption: Proposed inhibition of the VEGFR-2 signaling cascade.

Experimental Validation Workflow: Kinase Inhibition

A tiered approach is essential to validate this hypothesis, moving from broad, high-throughput screening to specific, mechanistic assays.

Kinase_Workflow A Tier 1: Broad Kinase Panel Screen (e.g., KinomeScan) B Tier 2: Biochemical IC50 Determination (e.g., Lanthascreen, ADP-Glo) A->B Identify Hits (Kd < 1µM) C Tier 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) B->C Confirm Potency (IC50 < 500nM) D Tier 4: Downstream Pathway Analysis (Western Blot for p-VEGFR2, p-Akt) C->D Verify Target Binding in Intact Cells E Tier 5: Phenotypic Assays (HUVEC Tube Formation, Proliferation) D->E Confirm Functional Pathway Inhibition Result Validated Kinase Target E->Result

Caption: Tiered experimental workflow for kinase target validation.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium until 80-90% confluent.

  • Serum Starvation: Replace medium with basal medium (EBM-2) containing 0.5% FBS and incubate for 6 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat cells with varying concentrations of 6-chloro-N-propylpyridine-3-carboxamide (e.g., 0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human VEGF-A for 10 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image using a chemiluminescence detector.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and specificity of inhibition.

Secondary Target Hypothesis: Cyclooxygenase (COX) Inhibition in Inflammation

An alternative and compelling therapeutic avenue is anti-inflammatory action via inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Scientific Rationale

A close structural analog, 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide, has been noted for its potential to inhibit COX enzymes.[7] This is a well-trodden path in drug discovery, with many non-steroidal anti-inflammatory drugs (NSAIDs) functioning through this mechanism. The pyridine carboxamide scaffold can be rationally designed to fit within the hydrophobic channel of the COX active site. Establishing whether 6-chloro-N-propylpyridine-3-carboxamide has activity against COX enzymes, and determining its selectivity for the inducible COX-2 isoform over the constitutive COX-1, is a critical step in evaluating its potential as an anti-inflammatory agent with a favorable GI safety profile.

Experimental Validation Workflow: COX Inhibition

A direct enzymatic and cell-based approach is required to confirm COX inhibition and assess isoform selectivity.

Experiment Objective Methodology Primary Endpoint
Tier 1: In Vitro COX Inhibition Assay To determine the direct inhibitory activity and isoform selectivity (COX-1 vs. COX-2).Use a commercial fluorescent or colorimetric COX inhibitor screening kit with purified ovine or human recombinant COX-1 and COX-2 enzymes.IC50 values for each isoform.
Tier 2: Cell-Based Prostaglandin E2 (PGE2) Assay To confirm functional inhibition of COX activity in a cellular context.Use LPS-stimulated RAW 264.7 macrophages (for COX-2) or A549 cells stimulated with arachidonic acid (for COX-1). Measure PGE2 levels in the supernatant by ELISA.Dose-dependent reduction of PGE2 production.
Tier 3: Whole Blood Assay To assess activity in a more physiologically relevant ex vivo system.Incubate fresh human whole blood with the compound, followed by stimulation with LPS (for COX-2) or calcium ionophore (for COX-1). Measure PGE2 or Thromboxane B2 (TxB2) respectively.Confirmation of activity and selectivity in a complex biological matrix.

Exploratory Target Hypothesis: Metabolic Enzyme Inhibition

The nicotinamide backbone of the molecule suggests a potential interaction with enzymes involved in NAD+ metabolism and related pathways, such as purine biosynthesis.

Scientific Rationale

Recent research has shown that thiophenyl derivatives of nicotinamide can be processed by the NAD salvage pathway to form unnatural NAD analogs.[8] These analogs then act as potent inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides and is a target in cancer and virology.[8] It is plausible that 6-chloro-N-propylpyridine-3-carboxamide could either be a substrate for NAD salvage pathway enzymes (like NAMPT or NMNATs) or directly inhibit enzymes that utilize NAD+ or have nucleotide-binding pockets.

Experimental Validation Workflow: Metabolic Enzyme Inhibition
  • IMPDH Activity Assay: Perform a biochemical assay using recombinant human IMPDH2. The assay measures the NAD-dependent conversion of IMP to xanthosine monophosphate (XMP) by monitoring the increase in NADH absorbance at 340 nm. A decrease in the rate of NADH production in the presence of the compound would indicate inhibition.

  • Cellular Nucleotide Pooling Analysis: Treat a highly proliferative cancer cell line (e.g., MV-4-11) with the compound for 24-48 hours. Extract metabolites and perform LC-MS/MS analysis to quantify intracellular pools of purine nucleotides (GTP, ATP, etc.). A specific depletion of the GTP pool would strongly suggest IMPDH inhibition.

  • NAMPT Inhibition Assay: Use a commercial kit to assess whether the compound inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.

Conclusion and Forward Outlook

6-chloro-N-propylpyridine-3-carboxamide represents a promising chemical scaffold with strong potential for therapeutic development. Based on robust evidence from structurally related compounds, the most immediate and high-probability therapeutic targets are protein kinases involved in oncology, such as VEGFR-2. A secondary, yet highly viable, hypothesis is the inhibition of COX enzymes for anti-inflammatory applications. Finally, its nicotinamide core warrants an exploratory investigation into metabolic enzyme inhibition , which could uncover novel mechanisms of action.

The experimental workflows detailed in this guide provide a clear, logical, and resource-efficient path to systematically validate these hypotheses. By progressing through tiered biochemical, cellular, and mechanistic assays, researchers can rapidly ascertain the primary biological activity of this compound and build a compelling data package for further preclinical development. The key to success will be a rigorous, data-driven approach that confirms not only target engagement but also functional cellular consequences.

References

  • Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Available from: [Link]

  • Podgorska, M., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

  • National Institutes of Health. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PMC - NIH. Available from: [Link]

  • National Institutes of Health. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Available from: [Link]

  • PubMed. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Available from: [Link]

  • ResearchGate. Synthesis of pyridine carboxamide and carbothioamide (1–12). Available from: [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available from: [Link]

  • PubMed Central. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Available from: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available from: [Link]

  • Empower Pharmacy. Tirzepatide / Niacinamide Injection. Available from: [Link]

  • PubMed. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. Available from: [Link]

Sources

Foundational

Strategic Discovery and Synthesis of Novel Pyridine Carboxamides

From C-H Functionalization to Kinase Inhibition: A Technical Guide Executive Summary The pyridine carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for blo...

Author: BenchChem Technical Support Team. Date: February 2026

From C-H Functionalization to Kinase Inhibition: A Technical Guide

Executive Summary

The pyridine carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for blockbuster kinase inhibitors like Sorafenib (Raf/VEGFR), Regorafenib , and emerging Btk inhibitors . Its utility stems from the pyridine nitrogen’s ability to serve as a hydrogen bond acceptor while the carboxamide moiety provides a directional H-bond donor/acceptor motif, often critical for hinge-binding in ATP-competitive inhibitors.[1][2]

This guide moves beyond standard textbook amidation. We explore the strategic construction of this scaffold using C-H functionalization logic (Minisci-type reactions) to access novel chemical space and Palladium-catalyzed aminocarbonylation for late-stage diversification, ensuring high-fidelity library generation for SAR exploration.[1][2]

Medicinal Chemistry Rationale & SAR

The "Warhead" and the "Linker"

In kinase inhibitor design, the pyridine carboxamide often functions as a "hinge binder" or a "gatekeeper" scaffold. The electronic properties of the pyridine ring can be tuned (via C4/C6 substitution) to modulate the pKa of the amide nitrogen, directly influencing binding affinity.[1]

Key Pharmacophoric Features:
  • Pyridine Nitrogen (N1): Acts as a critical H-bond acceptor (e.g., interacting with Cys residues in the kinase hinge region).[1][2]

  • Amide NH: H-bond donor.[2]

  • Amide Carbonyl: H-bond acceptor.[2]

  • C4-Position: Ideal vector for solubilizing groups or lipophilic tails to access the hydrophobic back pocket.

Visualization: The Pyridine Carboxamide Pharmacophore

SAR_Interaction Pyridine Pyridine Core (Scaffold) N1 N1 (Ring Nitrogen) H-Bond Acceptor Pyridine->N1 Amide Carboxamide Linker (Directional Binding) Pyridine->Amide C2 Attachment R_Group C4-Substituent (Solubility/Selectivity) Pyridine->R_Group C4 Vector Target Kinase Hinge Region (Cys/Glu/Asp) N1->Target H-Bond Interaction Amide->Target Donor-Acceptor Pair

Figure 1: Structural Activity Relationship (SAR) map detailing the binding vectors of the pyridine carboxamide scaffold within a theoretical kinase binding pocket.[1][2]

Strategic Synthetic Methodologies

To access novel IP space, we must move beyond simple condensation of commercial picolinic acids. We employ two advanced strategies: Regioselective C-H Functionalization (early-stage diversity) and Pd-Catalyzed Aminocarbonylation (late-stage diversity).[1][2]

Comparison of Synthetic Routes
FeatureClassical AmidationPd-Catalyzed AminocarbonylationRadical C-H Functionalization (Minisci)
Precursor Carboxylic Acid + AmineAryl Halide + Amine + COPyridine + Carboxylic Acid (Radical Source)
Key Reagent HATU/EDC/SOCl2Pd(OAc)2 / Xantphos / Mo(CO)6AgNO3 / (NH4)2S2O8
Strategic Value High reliability, low noveltyLate-stage introduction of amideHigh Novelty , direct ring modification
Limitation Limited by acid availabilityRequires CO handling (or surrogate)Regiocontrol (C2 vs C4)

Detailed Experimental Protocols

Protocol A: Regioselective C-H Alkylation (Minisci Reaction)

Objective: Direct installation of alkyl groups at the C4 position of the pyridine ring to create novel cores before amidation. This utilizes a modern "blocking group" strategy or innate reactivity control to avoid C2/C4 mixtures.[3]

Mechanism: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated pyridine (pyridinium) species.

Reagents & Setup:
  • Substrate: Methyl picolinate (1.0 equiv)[1][2]

  • Radical Source: Pivalic acid (or desired alkyl acid) (3.0 equiv)[1][2]

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (2.0 equiv)[1][2]

  • Catalyst: Silver Nitrate AgNO3 (0.2 equiv)[1][2]

  • Solvent: 10% TFA in Water/Acetonitrile (biphasic) or pure Water if solubility permits.[2]

  • Temperature: 40–60 °C.

Step-by-Step Methodology:
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve Methyl picolinate (1.0 mmol) in 5 mL of solvent (H2O:MeCN 1:1).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the pyridine. Causality: Protonation lowers the LUMO of the heterocycle, making it susceptible to nucleophilic radical attack.

  • Radical Generation: Add Pivalic acid (3.0 mmol) and AgNO3 (0.2 mmol).

  • Initiation: Heat the mixture to 50 °C. Add (NH4)2S2O8 (2.0 mmol) portion-wise over 10 minutes. Note: Rapid addition can lead to radical dimerization rather than heterocycle attack.

  • Monitoring: Monitor via LCMS. Look for the [M+Alkyl]+ mass.[2]

    • QC Check: If mono-alkylation is sluggish, add a second portion of oxidant and radical source.

  • Workup: Basify with sat. NaHCO3 (careful, gas evolution) to pH 8. Extract with EtOAc (3x).[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Pd-Catalyzed Aminocarbonylation (CO Surrogate)

Objective: Synthesis of the carboxamide from a halogenated pyridine precursor using Molybdenum Hexacarbonyl Mo(CO)6 as a solid CO source.[1][2] This avoids the use of toxic CO gas cylinders.

Reagents & Setup:
  • Substrate: 2-Bromo-4-methylpyridine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)[1][2]

  • CO Source: Mo(CO)6 (1.0 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

  • Ligand: Xantphos (5 mol%) or DPPP[1][2]

  • Base: Na2CO3 or DBU (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (dry, degassed)

Step-by-Step Methodology:
  • Vessel Prep: Use a microwave vial or a pressure tube. Flame dry under Argon.

  • Charging: Add Pd(OAc)2, Xantphos, Base, and Mo(CO)6 (solid).[1] Safety: Mo(CO)6 releases CO upon heating; perform in a well-ventilated fume hood.[1][2]

  • Substrate Addition: Add the aryl bromide and the amine dissolved in Dioxane.

  • Reaction: Seal the vessel immediately. Heat to 100 °C for 12–16 hours (or microwave at 110 °C for 30 min).

    • Mechanism:[2][4][5][6][7] Pd(0) inserts into the C-Br bond.[1][2] CO insertion forms the acyl-Pd complex, which is then intercepted by the amine.

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black.

  • Validation: LCMS should show the amide mass. If the urea byproduct (from amine + CO + amine) is observed, reduce the reaction temperature or increase the CO equivalent.

Workflow Visualization

Synthetic_Workflow Start Starting Material: Pyridine Precursor Decision Strategic Decision Point Start->Decision Path_A Path A: C-H Functionalization (Minisci) Decision->Path_A Discovery (Novel Cores) Path_B Path B: Halogenation (Bromination) Decision->Path_B Optimization (Library) Inter_A C4-Alkylated Pyridine Path_A->Inter_A Inter_B 2-Halo-Pyridine Path_B->Inter_B Step_A2 Oxidation to Acid (KMnO4/SeO2) Inter_A->Step_A2 Step_B2 Aminocarbonylation (Pd/CO/Amine) Inter_B->Step_B2 Final Target: Novel Pyridine Carboxamide Step_A2->Final Amide Coupling Step_B2->Final

Figure 2: Divergent synthetic workflows for generating pyridine carboxamide libraries. Path A prioritizes core novelty via radical chemistry, while Path B prioritizes modularity via metal catalysis.

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[8][9] Nature Reviews Drug Discovery, 5(10), 835-844.[1][2] Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.[1][2] Link[1][2]

  • Kawabata, T., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(32), 12335–12344. Link[1][2]

  • Caldwell, R., et al. (2018).[10] Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk.[10][11] Bioorganic & Medicinal Chemistry Letters, 28(21), 3320-3324.[1][2] Link

  • Bjerglund, K., et al. (2012).[12] Palladium-Catalyzed Carbonylation of Urea Derivatives with Aryl Iodides and Bromides.[2][12] The Journal of Organic Chemistry, 77(8), 3793–3799. Link[1][2]

Sources

Exploratory

An In-depth Technical Guide to 6-chloro-N-propylpyridine-3-carboxamide: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 6-chloro-N-propylpyridine-3-carboxamide, a pyridine-3-carboxamide derivative with potential applications in ph...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-propylpyridine-3-carboxamide, a pyridine-3-carboxamide derivative with potential applications in pharmaceutical and agrochemical research. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogs to project its chemical properties, reactivity, and biological potential. This guide details a proposed synthetic route, outlines expected physicochemical characteristics, and explores potential biological activities based on the well-documented pyridine-3-carboxamide scaffold. The content is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules.

Introduction

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, present in numerous biologically active compounds.[1][2] The incorporation of a chlorine atom at the 6-position and an N-propyl group on the carboxamide moiety of the pyridine ring is anticipated to modulate the molecule's physicochemical properties and biological activity. The chlorine atom can act as a site for further chemical modification through nucleophilic substitution, while the N-propyl group can influence solubility, lipophilicity, and interactions with biological targets.[3] This guide aims to provide a detailed technical overview of 6-chloro-N-propylpyridine-3-carboxamide, leveraging data from analogous compounds to build a predictive profile.

Chemical Synthesis

The synthesis of 6-chloro-N-propylpyridine-3-carboxamide can be logically achieved through a standard amidation reaction, a common method for forming carboxamides.[4] The proposed synthetic pathway involves the reaction of 6-chloronicotinoyl chloride with n-propylamine.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar pyridine-3-carboxamides.[3]

Step 1: Synthesis of 6-chloronicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid.

  • Slowly add thionyl chloride (SOCl₂) in excess (typically 2-3 equivalents) under a fume hood.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 6-chloronicotinoyl chloride can be used directly in the next step or purified by distillation.

Step 2: Amidation with n-propylamine

  • Dissolve the crude 6-chloronicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve n-propylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the n-propylamine solution to the cooled 6-chloronicotinoyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-N-propylpyridine-3-carboxamide.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 6-chloronicotinic_acid 6-chloronicotinic acid reflux Reflux 6-chloronicotinic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reflux 6-chloronicotinoyl_chloride 6-chloronicotinoyl chloride reflux->6-chloronicotinoyl_chloride amidation Amidation @ 0°C to RT 6-chloronicotinoyl_chloride->amidation n-propylamine n-propylamine n-propylamine->amidation base Base (e.g., TEA) base->amidation product 6-chloro-N-propylpyridine-3-carboxamide amidation->product

Caption: Proposed two-step synthesis of 6-chloro-N-propylpyridine-3-carboxamide.

Physicochemical Properties

The physicochemical properties of 6-chloro-N-propylpyridine-3-carboxamide can be predicted based on data from analogous compounds.[3][5]

PropertyPredicted Value/DescriptionRationale/Reference
Molecular Formula C₉H₁₁ClN₂OBased on chemical structure[6]
Molecular Weight 198.65 g/mol Calculated from the molecular formula[6]
Appearance White to off-white crystalline solidTypical for similar small organic molecules[3][5]
Melting Point Expected to be a solid with a defined melting pointSimilar compounds are solids at room temperature[3][5]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, chloroform, methanol)The presence of the polar amide and pyridine groups may afford some aqueous solubility, but the overall structure is largely nonpolar.[3][5]
Stability Stable under normal laboratory conditionsPyridine and amide functionalities are generally stable.[5]

Chemical Reactivity and Further Functionalization

The chemical structure of 6-chloro-N-propylpyridine-3-carboxamide offers several avenues for further chemical modification, enhancing its potential as a scaffold for library synthesis.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the carboxamide group.[3] This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, to generate a library of derivatives.[4]

  • Amide Group Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 6-chloronicotinic acid and n-propylamine.[3][4] It can also participate in condensation reactions with other functional groups.[4]

  • Pyridine Ring Modifications: The pyridine ring itself can be subject to further electrophilic substitution reactions, although the presence of the chloro and carboxamide groups will influence the regioselectivity of such transformations.

Reactivity Overview Diagram

Reactivity_Diagram cluster_reactions Potential Reactions Core 6-chloro-N-propylpyridine-3-carboxamide SNAr Nucleophilic Aromatic Substitution (at C6-Cl) Core->SNAr Nu⁻ Amide_Hydrolysis Amide Hydrolysis Core->Amide_Hydrolysis H⁺/OH⁻ Pyridine_Mod Pyridine Ring Modification Core->Pyridine_Mod E⁺

Caption: Potential reaction sites on 6-chloro-N-propylpyridine-3-carboxamide.

Potential Biological Activities and Applications

The pyridine-3-carboxamide core is a well-established pharmacophore with a broad range of biological activities.[2] While the specific activity of 6-chloro-N-propylpyridine-3-carboxamide has not been reported, its structural similarity to other bioactive molecules suggests several potential applications.

  • Agrochemicals: Pyridine-3-carboxamide derivatives have been developed as pesticides.[3][5] The specific structural features of 6-chloro-N-propylpyridine-3-carboxamide may confer selective activity against certain pests or pathogens.[3] For instance, some analogs have shown efficacy against bacterial wilt in tomatoes.[1]

  • Pharmaceuticals:

    • Anti-inflammatory: Some pyridine-3-carboxamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.[4]

    • Anticancer: The pyridine scaffold is present in numerous anticancer agents.[4] Derivatives of 6-chloropurine, a related heterocyclic system, have demonstrated antiproliferative activity against lung cancer cells.[7]

    • Antibacterial and Antifungal: The pyridine-3-carboxamide moiety is found in compounds with antibacterial and antifungal properties.[2]

    • Antimalarial: Carboxamide-containing compounds are being explored as potential antimalarial agents.[8]

Spectroscopic Characterization (Predicted)

While experimental data for 6-chloro-N-propylpyridine-3-carboxamide is not available, a prediction of its key spectroscopic features can be made based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the N-propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the nitrogen), and a broad singlet for the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the three carbons of the N-propyl group, as well as the carbonyl carbon of the amide.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 198.65, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).[9]

Conclusion

6-chloro-N-propylpyridine-3-carboxamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis and the reactivity of its functional groups make it an attractive scaffold for the generation of compound libraries. Based on the extensive literature on related pyridine-3-carboxamide derivatives, it is plausible that this compound and its analogs may exhibit valuable biological activities. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to stimulate further research into this promising chemical entity.

References

  • Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide.
  • Smolecule. 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide.
  • Sigma-Aldrich. 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide.
  • Al-Snafi, A. E. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org.
  • Pipzine Chemicals. 2-Chloro-N,N-dimethylpyridine-3-carboxamide.
  • PubChemLite. 6-chloro-n-propylpyridine-3-carboxamide (C9H11ClN2O).
  • Reddy, P. V. G., et al. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 3(6), 420-429.
  • Khan, I., et al. (2024).
  • Khan, I., et al. (2024).
  • Santa Cruz Biotechnology. 6-chloro-N-propylpyridine-3-carboxamide.
  • PubChem. 3-Amino-6-chloropyridine-2-carboxamide.
  • McNamara, C. W., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Wang, Y., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. PubMed.
  • Li, Y., et al. (2009). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o373.
  • Kumar, A., et al. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o65.
  • Kumar, D., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
  • Taha, M., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central.
  • Sigma-Aldrich. 6-Chloro-3-pyridinecarbonitrile.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 6-chloro-N-propylpyridine-3-carboxamide: A Guide to Method Development and Validation using HPLC-UV and LC-MS/MS

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive guide for the development and validation of analytical methods for the quantification of 6-c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the development and validation of analytical methods for the quantification of 6-chloro-N-propylpyridine-3-carboxamide. As a pyridine carboxamide derivative, this compound is representative of a class with significant interest in pharmaceutical and agrochemical research.[1][2] Given the frequent need for precise quantification in complex matrices during research, development, and quality control, robust analytical methods are paramount. This document outlines two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control of bulk substances, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in biological matrices. The protocols herein are grounded in the principles of method lifecycle management and are designed to meet the stringent validation requirements set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Introduction and Rationale

6-chloro-N-propylpyridine-3-carboxamide belongs to the pyridine carboxamide family, a scaffold known for a wide range of biological activities.[1] Accurate and reliable quantification is a critical step throughout the lifecycle of a potential drug candidate or specialty chemical, from early-stage discovery and pharmacokinetic studies to final product quality control. The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[6][7]

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput.

  • HPLC-UV: This technique offers a balance of speed, robustness, and cost-effectiveness, making it the workhorse for analyzing drug substances and formulated products where the analyte concentration is relatively high.

  • LC-MS/MS: This method provides unparalleled sensitivity and selectivity, which is essential for quantifying low concentrations of the analyte in complex biological matrices like plasma or serum.[8] Its ability to distinguish the analyte from endogenous interferences and metabolites is critical for pharmacokinetic and toxicokinetic studies.[9][10]

This guide provides detailed, step-by-step protocols for both methods, followed by a comprehensive validation protocol that ensures the generated data is accurate, precise, and reliable, in accordance with global regulatory standards.[11][12]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is foundational to method development. While specific experimental data for 6-chloro-N-propylpyridine-3-carboxamide is not widely published, properties can be inferred from its structure and data on analogous compounds.

PropertyValue / Expected BehaviorRationale & Impact on Analysis
Chemical FormulaC₉H₁₁ClN₂ODefines the exact mass for mass spectrometry.
Molecular Weight198.65 g/mol Used for preparing standard solutions of known concentration.
AppearanceExpected to be a white to off-white solid.[13]Relevant for handling and preparation of standards.
SolubilitySparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[13]Guides the choice of solvents for sample extraction, standard preparation, and mobile phase composition.
PolaritySemi-polarSuitable for reverse-phase chromatography (e.g., C18 column).
pKa (estimated)The pyridine nitrogen is weakly basic, and the amide proton is very weakly acidic.The charge state of the molecule can be controlled by pH, affecting chromatographic retention and ionization efficiency in MS.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the assay of 6-chloro-N-propylpyridine-3-carboxamide in bulk material or simple formulations.

Principle

The analyte is separated from impurities on a reverse-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong response, determined by a UV scan of a standard solution.

Materials and Instrumentation
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), 6-chloro-N-propylpyridine-3-carboxamide reference standard.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Substance):

    • Accurately weigh approximately 10 mg of the substance.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Dilute 1:10 with the mobile phase to a final nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Mobile PhaseAcetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)The organic/aqueous ratio provides sufficient retention on a C18 column. Formic acid improves peak shape by ensuring the pyridine nitrogen is protonated.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.30 °CEnhances reproducibility of retention times by controlling viscosity.
Injection Vol.10 µLA typical volume that balances sensitivity and peak shape.
Detection265 nm (or λmax)The pyridine ring provides strong UV absorbance. The optimal wavelength should be confirmed by running a spectrum on a PDA detector.
Run Time10 minutesShould be sufficient to elute the analyte and any process-related impurities.
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis (y = mx + c). The correlation coefficient (r²) should be >0.995.

    • Calculate the concentration of the analyte in the sample using the regression equation.

Protocol 2: Quantification by LC-MS/MS

This method is optimized for high sensitivity and is ideal for quantifying 6-chloro-N-propylpyridine-3-carboxamide in complex biological matrices such as human plasma.

Principle

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the plasma matrix via protein precipitation or solid-phase extraction. Chromatographic separation is achieved using a fast gradient on a C18 UPLC/HPLC column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[8]

Materials and Instrumentation
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Reagents: Same as HPLC-UV, plus a suitable internal standard (e.g., 6-chloro-N-propylpyridine-3-carboxamide-d7).

  • Sample Preparation: Protein precipitation plates or Solid Phase Extraction (SPE) cartridges.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (IS) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc UPLC Separation inject->lc Transfer ms MS/MS Detection (MRM Mode) lc->ms data Data Processing (Peak Integration) ms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: LC-MS/MS workflow from plasma sample to final quantification.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution in methanol.

    • Perform serial dilutions to create calibration standards in blank plasma, ranging from 0.1 ng/mL to 200 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution (e.g., 100 ng/mL).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or vial for injection.

  • LC-MS/MS Conditions:

ParameterRecommended ConditionCausality and Rationale
LC Parameters
Mobile Phase AWater + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient5% B to 95% B over 3 minA rapid gradient elutes the analyte quickly, increasing throughput.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CEnsures robust and reproducible chromatography.
Injection Vol.5 µLBalances sensitivity with minimizing matrix effects.
MS/MS Parameters
Ionization ModeESI PositiveThe basic pyridine nitrogen is readily protonated.
MRM TransitionsSee table belowProvides high selectivity and sensitivity for quantification.
Dwell Time100 msSufficient time to acquire >15 data points across the peak.
  • MRM Transition Details (Hypothetical): The exact mass transitions must be determined experimentally by infusing a standard solution of the analyte.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
6-chloro-N-propylpyridine-3-carboxamidem/z 199.1e.g., m/z 141.0 (loss of propyl-amine)Optimized (e.g., 15-25)
6-chloro-N-propylpyridine-3-carboxamide (Quantifier)m/z 199.1e.g., m/z 113.0 (further fragmentation)Optimized (e.g., 25-35)
Internal Standard (-d7)m/z 206.1e.g., m/z 141.0Optimized (e.g., 15-25)
  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and internal standard.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the Peak Area Ratio against concentration using a weighted (1/x²) linear regression.

    • Quantify unknown samples using the regression equation.

Analytical Method Validation Protocol (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] The following protocol outlines the necessary experiments based on the latest ICH guidelines.[5][14]

Validation Workflow

Start Method Validation Plan Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ LOD & LOQ Start->LOQ Robustness Robustness Start->Robustness End Validation Report Specificity->End Linearity->End Accuracy->End Precision->End LOQ->End Robustness->End

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity / Selectivity Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known related substances. For LC-MS/MS, check for interferences in 6 different sources of blank matrix.No significant interfering peaks at the retention time of the analyte. Peak purity should be confirmed if using a PDA detector.
Linearity & Range Analyze at least 5 concentrations spanning the expected range. Plot response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot should show a linear relationship.
Accuracy (Recovery) Analyze a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 3 replicates at 80%, 100%, 120% of the target concentration). For LC-MS/MS, use QC samples.Mean recovery should be within 98.0-102.0% for bulk substance and 85-115% for bioanalysis (at LLOQ: 80-120%).
Precision Repeatability (Intra-assay): 6 replicate injections at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2% for bulk substance and ≤ 15% for bioanalysis (at LLOQ: ≤ 20%).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. The LOQ should be the lowest point on the calibration curve and meet accuracy/precision criteria.LOQ must be determined and validated to be precise and accurate.
Robustness Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).The method should remain unaffected by small, deliberate variations in parameters, with system suitability criteria still being met.

Conclusion

This application note details two robust and reliable methods for the quantification of 6-chloro-N-propylpyridine-3-carboxamide. The HPLC-UV method is well-suited for routine analysis of high-concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. By following the outlined protocols and adhering to the comprehensive validation framework based on ICH Q2(R2) guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data fit for regulatory submission and internal decision-making.

References

  • 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Pipzine Chemicals.
  • ANALYTICAL METHODS for Pyridine.
  • 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide. Smolecule.
  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • (PDF) Assessment of Co-Formulants in Marketed Plant Protection Products by LC-Q-Orbitrap-MS.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.

Sources

Application

Application Notes and Protocols: 6-Chloro-N-propylpyridine-3-carboxamide in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-chloro-N-propylpyridine-3-carboxamide in cancer research. This document outlin...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-chloro-N-propylpyridine-3-carboxamide in cancer research. This document outlines the hypothesized mechanism of action, provides detailed protocols for in vitro and in vivo evaluation, and offers insights into the interpretation of results.

Introduction: The Emerging Role of Pyridine-3-Carboxamides in Oncology

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in natural molecules like the vitamin B3 family highlights its fundamental role in biological systems.[1] In the context of oncology, derivatives of pyridine-3-carboxamide have garnered significant attention for their potential as anticancer agents.[1][2] While direct studies on 6-chloro-N-propylpyridine-3-carboxamide are limited, its structural similarity to known inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) suggests a promising avenue for investigation in cancer therapeutics.[3][4]

Compound Profile:

Compound Name 6-chloro-N-propylpyridine-3-carboxamide
CAS Number 54864-85-6
Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol

Hypothesized Mechanism of Action: Targeting Cancer Metabolism through NAMPT Inhibition

A critical hallmark of cancer is the reprogramming of cellular metabolism to sustain rapid proliferation.[4] Many tumors exhibit an elevated dependence on the NAD+ salvage pathway, for which Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[4][5][6] NAMPT is frequently overexpressed in a wide range of malignancies, including breast, ovarian, prostate, and hematological cancers, correlating with poor prognosis.[4][6]

We hypothesize that 6-chloro-N-propylpyridine-3-carboxamide functions as a NAMPT inhibitor. By blocking NAMPT, the compound is expected to deplete the intracellular pool of NAD+, a crucial coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling.[5][7] This NAD+ depletion leads to an energy crisis, increased oxidative stress, and ultimately, cancer cell death.[3]

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT salvage pathway NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD ATP_depletion ATP Depletion NAD->ATP_depletion Energy Metabolism ROS Increased ROS NAD->ROS Redox Balance Compound 6-chloro-N-propyl- pyridine-3-carboxamide Compound->NAMPT Inhibition Cell_Death Apoptosis / Necrosis ATP_depletion->Cell_Death ROS->Cell_Death

Caption: Hypothesized mechanism of 6-chloro-N-propylpyridine-3-carboxamide via NAMPT inhibition.

In Vitro Evaluation Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of 6-chloro-N-propylpyridine-3-carboxamide on the viability of cancer cell lines.

Principle: Colorimetric or fluorometric assays are used to quantify the number of viable cells after treatment with the compound. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50).

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-chloro-N-propylpyridine-3-carboxamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Intracellular NAD+ Level Measurement

Objective: To confirm the on-target effect of the compound by measuring the depletion of intracellular NAD+.

Principle: A colorimetric or fluorometric enzyme cycling assay is used to quantify the total NAD+ and NADH levels in cell lysates.

Protocol:

  • Cell Treatment: Treat cancer cells with 6-chloro-N-propylpyridine-3-carboxamide at concentrations around the IC50 value for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them using an appropriate NAD/NADH extraction buffer.

  • NAD+ Measurement: Use a commercially available NAD/NADH quantification kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration of each sample and compare the levels in treated versus untreated cells.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the induction of apoptosis following treatment with the compound.

Principle: Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved Caspase-3.

Protocol:

  • Protein Extraction: Treat cells with the compound for 48 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Studies

Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of 6-chloro-N-propylpyridine-3-carboxamide in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the compound, and tumor growth is monitored over time.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 Burkitt lymphoma cells) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer 6-chloro-N-propylpyridine-3-carboxamide (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the mice for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow start Start implantation Tumor Cell Implantation start->implantation growth Tumor Growth (100-150 mm³) implantation->growth randomization Randomization growth->randomization treatment Treatment Group (Compound) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for a xenograft mouse model.

Data Interpretation and Troubleshooting

  • High IC50 Values: If the compound shows low potency in cell viability assays, consider testing on a broader panel of cell lines, as sensitivity to NAMPT inhibitors can vary. Also, ensure the compound is properly dissolved and stable in the culture medium.

  • No NAD+ Depletion: If NAD+ levels are not significantly reduced, the compound may have an alternative mechanism of action. Consider performing target engagement assays to confirm binding to NAMPT.

  • In Vivo Toxicity: If signs of toxicity are observed in animal studies (e.g., weight loss, lethargy), it may indicate off-target effects or a narrow therapeutic window.[3] Dose reduction or a different administration schedule may be necessary.

Conclusion

6-chloro-N-propylpyridine-3-carboxamide represents a promising chemical scaffold for the development of novel anticancer agents. Based on its structural features, a likely mechanism of action is the inhibition of NAMPT, a key enzyme in cancer cell metabolism. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. Further investigation into its precise molecular interactions and potential for combination therapies is warranted to fully elucidate its therapeutic potential.

References

  • Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Available from: [Link]

  • Cea, V. et al. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Cancers (Basel). 2021;13(16):4148. Available from: [Link]

  • Ahmad, I. et al. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Sci Rep. 2024;14(1):11118. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • Al-Omair, M. A. et al. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Sci Rep. 2023;13(1):15707. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]

  • Abdel-Wahab, B. F. et al. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. J Iran Chem Soc. 2024. Available from: [Link]

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available from: [Link]

  • Li, Z. et al. Review of various NAMPT inhibitors for the treatment of cancer. Front Pharmacol. 2022;13:969815. Available from: [Link]

  • Wang, Y. et al. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. Bioorg Med Chem Lett. 2018;28(12):2204-2209. Available from: [Link]

  • Travelli, C. et al. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opin Ther Pat. 2018;28(3):215-228. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available from: [Link]

  • Chini, C. C. S. et al. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. J Med Chem. 2023;66(1):109-133. Available from: [Link]

  • Zhang, K. et al. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery. Eur J Med Chem. 2023;258:115607. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nicotinamide Synthesis Optimization

Topic: 3-Cyanopyridine Hydration to Nicotinamide (Vitamin B3) Ticket ID: NAM-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Synthesis Landscape Welcome to the Advanced Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Cyanopyridine Hydration to Nicotinamide (Vitamin B3) Ticket ID: NAM-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Synthesis Landscape

Welcome to the Advanced Synthesis Support Center. You are likely here because your conversion yields are plateauing, or your downstream crystallization is plagued by nicotinic acid contamination.

The industrial synthesis of Nicotinamide (Nam) has shifted largely from chemical hydrolysis (using strong bases/acids) to catalytic hydration of 3-cyanopyridine. This guide focuses on the two most viable routes for modern drug development:

  • Biocatalysis (Nitrile Hydratase): The "Gold Standard" for selectivity and environmental impact.

  • Heterogeneous Chemical Catalysis (MnO₂): The robust, abiotic alternative.

Module 1: Biocatalytic Route (Nitrile Hydratase)

Best For: High selectivity (>99%), ambient temperature, minimizing byproduct (Nicotinic Acid) formation.

The Mechanism & Logic

The enzyme Nitrile Hydratase (NHase) attacks the cyano group of 3-cyanopyridine.[1][2][3][4] Unlike chemical hydrolysis, which often over-hydrolyzes the amide to an acid, high-performance strains (e.g., Rhodococcus rhodochrous J1) possess a catalytic pocket that is sterically tuned to stop at the amide stage.

Standard Operating Procedure (SOP): Resting Cell Method

Based on high-density performance protocols (e.g., Yamada et al., Nagasawa et al.).

  • Cell Preparation: Cultivate Rhodococcus sp. (induced with urea/cobalt). Harvest cells by centrifugation.

  • Reaction Buffer: Suspend cells in 50 mM Potassium Phosphate buffer (pH 7.0–8.0).

  • Substrate Loading: Add 3-cyanopyridine.

    • Note: High-performance strains can tolerate up to 9–12 M substrate in fed-batch mode.

  • Incubation: Maintain 10–25°C with gentle agitation.

  • Termination: Remove cells via centrifugation/ultrafiltration.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseTechnical Resolution
Low Conversion (<50%) Substrate Inhibition 3-cyanopyridine is toxic at high bolus concentrations. Switch to Fed-Batch: Add substrate continuously or in pulses, maintaining <5% w/v concentration in the reactor.
Enzyme Deactivation Thermal Stress NHase is heat-labile. If reaction temp >25°C, activity plummets. Cooling Jacket: Maintain strict 10–20°C range. The reaction is exothermic; heat removal is critical at scale.
High Nicotinic Acid (>1%) Amidase Activity Your strain contains active Amidase or Nitrilase enzymes. pH Optimization: Shift pH to 7.5–8.0. Amidases often favor acidic pH; shifting alkaline can suppress over-hydrolysis.
Cloudy Supernatant Cell Lysis Shear stress from aggressive stirring. Impeller Change: Switch to marine-blade or hydrofoil impellers. Reduce RPM and rely on baffle-induced turbulence.

Module 2: Heterogeneous Catalysis (Manganese Dioxide)

Best For: Robust processes where biological handling is impossible; tolerates wider temperature ranges.

The Mechanism & Logic

-MnO₂ (amorphous) acts as a Lewis acid. The manganese center coordinates with the nitrogen of the cyano group, increasing the electrophilicity of the carbon, facilitating water attack.
Standard Operating Procedure (SOP): MnO₂ Hydration

Based on Roy et al. (Applied Catalysis A).

  • Catalyst Prep: Use "Redox Method" MnO₂ (Reaction of KMnO₄ + MnSO₄ in alkaline medium).[5] Commercial battery-grade MnO₂ often has insufficient surface area.

  • Ratio: Load 3-cyanopyridine (10 wt% aqueous solution). Catalyst loading: 5–10 wt% relative to substrate.

  • Reaction: Heat to 60–80°C for 5–8 hours.

  • Workup: Hot filtration to recover catalyst (recyclable).

Troubleshooting Guide: Chemical Catalysis
SymptomProbable CauseTechnical Resolution
Sluggish Reaction (>10h) Low Surface Area The catalyst is likely crystalline (

-MnO₂) rather than amorphous (

-MnO₂). Precipitation Control: Prepare catalyst at lower temps (<20°C) to ensure amorphous structure.
Leaching (Green/Pink tint) Acidic pH 3-cyanopyridine hydrolysis can locally drop pH. Buffer: Maintain pH >7.0. Manganese leaches in acidic media.
Product Coloration Oxidation MnO₂ is an oxidant. Trace oxidation of pyridine ring. Workup: Treat filtrate with activated carbon (1% w/w) before crystallization.

Module 3: Visualization & Logic Flows

Pathway Diagram: The Selectivity Challenge

This diagram illustrates the "Danger Zone" where Nicotinamide is lost to Nicotinic Acid.

ReactionPathway cluster_0 Optimization Goal: Block this step Substrate 3-Cyanopyridine (Substrate) Intermediate Nicotinamide (Target Product) Substrate->Intermediate Nitrile Hydratase (Bio) or MnO2 (Chem) Byproduct Nicotinic Acid (Impurity) Intermediate->Byproduct Amidase (Bio) or Over-Hydrolysis (Chem) Intermediate->Byproduct

Caption: The synthesis pathway. Success depends on maximizing the first step (


) while effectively blocking the second step (

).
Decision Tree: Process Troubleshooting

Troubleshooting Start Issue: Low Yield / Purity CheckRoute Which Catalyst? Start->CheckRoute Bio Biocatalysis (NHase) CheckRoute->Bio Chem Chemical (MnO2) CheckRoute->Chem TempCheck Is Temp > 25°C? Bio->TempCheck Cooling Action: Improve Cooling (Exothermic Runaway) TempCheck->Cooling Yes SubstrateCheck Substrate > 5% w/v? TempCheck->SubstrateCheck No FedBatch Action: Switch to Fed-Batch Dosing SubstrateCheck->FedBatch Yes CatType Catalyst Source? Chem->CatType Redox Action: Synthesize via Redox Method (Amorphous) CatType->Redox In-House Commercial Commercial/Crystalline (Low Activity) CatType->Commercial Bought

Caption: Diagnostic logic flow for identifying the root cause of yield loss in bio- and chemical-catalytic routes.

Module 4: FAQ (Quick Hits)

Q: How do I separate Nicotinamide from Nicotinic Acid if my reaction fails? A: This is difficult due to similar solubilities.

  • Anion Exchange: Pass the solution through a weak anion exchanger (e.g., Amberlite IRA-67). Nicotinic acid binds; Nicotinamide flows through.

  • Recrystallization: Use absolute ethanol. Nicotinamide is soluble in hot ethanol; Nicotinic acid is significantly less soluble.

Q: Can I reuse the Rhodococcus cells? A: Yes, but activity drops. Immobilization (in calcium alginate or polyacrylamide gel) can allow for 10+ cycles, but mass transfer limits may lower the initial reaction rate.

Q: My MnO₂ catalyst turned brown/light. Is it dead? A: Likely yes.[6] The reduction of Mn(IV) to Mn(III) or Mn(II) deactivates the catalyst. You can attempt regeneration by washing with dilute KMnO₄, but fresh preparation is usually more consistent.

References

  • Nagasawa, T., et al. (1988). Optimum Culture Conditions for the Production of Nitrile Hydratase by Rhodococcus rhodochrous J1. Archives of Microbiology. Link

  • Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and its Application to Industrial Production of Acrylamide and Nicotinamide. Bioscience, Biotechnology, and Biochemistry. Link

  • Roy, S.C., et al. (2005).[7] Hydration of 3-cyanopyridine to nicotinamide over MnO₂ catalyst. Applied Catalysis A: General. Link[7]

  • Prasad, S., et al. (2008). Optimization of crucial reaction conditions for the production of nicotinamide by nitrile hydratase using response surface methodology. Applied Biochemistry and Biotechnology. Link

  • Acharya, A., et al. (2019). Green synthesis of nicotinamide: A review on heterogeneous catalysis. Journal of Industrial and Engineering Chemistry. Link

Sources

Optimization

Refining purification methods for polar heterocyclic compounds

Technical Support Center: Purification of Polar Heterocyclic Compounds Case ID: #PHC-2024-OPT Agent: Dr. Helix, Senior Application Scientist Status: Open Introduction: The "Polarity Paradox" Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Heterocyclic Compounds Case ID: #PHC-2024-OPT Agent: Dr. Helix, Senior Application Scientist Status: Open

Introduction: The "Polarity Paradox"

Welcome to the technical support hub. If you are here, you are likely facing the "Polarity Paradox": your heterocyclic compound is too polar for standard silica chromatography (it streaks or sticks) but too hydrophilic for standard C18 reversed-phase (it elutes in the void volume).

This guide abandons generic advice. We focus on causality-driven troubleshooting for nitrogen-rich heterocycles (imidazoles, pyridines, tetrazoles, etc.). These compounds possess basic nitrogens that interact aggressively with acidic silanols on stationary phases, causing the dreaded "shark fin" peak shapes and yield losses.

Part 1: Method Selection Triage

Before troubleshooting a specific column, verify you are using the correct mode. Do not force a square peg (highly polar amine) into a round hole (unmodified silica).

Visual Logic: The Purification Decision Tree

MethodSelection Start Compound Solubility? Sol_Org Soluble in DCM/EtOAc Start->Sol_Org Sol_Aq Soluble in Water/MeOH Start->Sol_Aq NP_Check Basic Nitrogens? Sol_Org->NP_Check Method_RP Reversed Phase (C18) *pH Control Essential* Sol_Aq->Method_RP LogP > 0 Method_HILIC HILIC / Amine Silica *Orthogonal Selectivity* Sol_Aq->Method_HILIC LogP < 0 Method_NP Normal Phase (Silica) *Requires Modifiers* NP_Check->Method_NP No/Weak NP_Check->Method_HILIC Yes (Strong Base)

Figure 1: Decision matrix based on solubility and basicity. HILIC is favored for highly polar bases where C18 retention fails.

Part 2: Troubleshooting Normal Phase (Silica)

The Issue: Your compound streaks across the column, elutes over 20 fractions, or never comes off. The Cause: Uncapped silanols (


) on the silica surface act as weak acids (

). Basic heterocycles protonate these sites, forming ionic bonds that standard solvents cannot break [1].
FAQ: Silica Protocols

Q: I'm using DCM/MeOH, but my peak is still tailing. What now? A: Methanol alone is insufficient to suppress silanol activity.[1] You must use a "Base Shield."

  • The Protocol: Add 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA)  to your mobile phase.
    
  • The "Magic" Solvent System:

    • Dichloromethane : Methanol :

      
       (conc.)[1]
      
    • Ratio: 90:9:1 (Standard) or 85:14:1 (High Polarity).

    • Why it works: Ammonia competes for the silanol sites more aggressively than your product, effectively "blocking" the wall so your compound can pass [2].

Q: Can I use DCM/MeOH gradients with Ammonia? A: Caution. Silica dissolves in methanol concentrations >20%, potentially contaminating your product with colloidal silica.

  • Alternative: Use EtOAc : EtOH :

    
     (75:25:2) .[2] Ethanol is less aggressive toward the silica matrix than methanol, and this mixture is often safer for downstream evaporation [5].
    

Part 3: Refining Reversed Phase (C18)

The Issue: The compound elutes immediately (in the solvent front/void volume). The Cause: Your compound is too polar.[3] On standard C18 at neutral pH, basic heterocycles are often protonated (ionized), making them water-soluble and unretained.

FAQ: C18 Retention Strategies

Q: How do I make my polar base stick to C18? A: You must neutralize the molecule using pH Switching .

  • The Logic: Retention on C18 is driven by hydrophobicity. A neutral amine is more hydrophobic than a charged ammonium salt.

  • The Protocol (High pH):

    • Column: Use a hybrid silica column (e.g., Waters XBridge, Agilent Poroshell HPH) stable up to pH 10-12. Do not use standard silica C18 above pH 8.

    • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with

      
      ).
      
    • Result: The basic nitrogen is deprotonated (neutral), significantly increasing retention (

      
      ) [3].
      

Q: What if my compound is acid-sensitive or I can't use High pH? A: Use Ion-Pairing or C18-Aq phases.

  • C18-Aq (Aqueous): These columns contain hydrophilic end-capping that prevents "phase collapse" (dewetting) in 100% water, allowing you to start gradients at 0% organic to catch polar compounds [4].

  • Ion-Pairing: Add 0.1% Trifluoroacetic acid (TFA).[4] The TFA anion (

    
    ) pairs with your protonated base, forming a neutral, lipophilic complex that retains on C18. Note: TFA is difficult to remove.
    

Data: Impact of pH on Retention (Example: Pyridine Derivative)

ConditionMobile Phase AMobile Phase BRetention Time (

)
Peak Shape
Low pH 0.1% Formic AcidACN1.2 min (Void)Sharp
Neutral WaterACN1.5 minTailing
High pH 10mM

(pH 10)
ACN4.8 min Symmetrical

Part 4: The HILIC Frontier (When C18 Fails)

The Issue: Compound is too polar for C18 even at high pH. The Cause: You need a mechanism that likes water. Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase (Silica, Amine, or Diol).[5]

HILIC Operational Guide

Q: My compound elutes later as I add more organic solvent. Is the pump broken? A: No. HILIC is "Reversed-Reversed Phase."

  • Weak Solvent: Acetonitrile (ACN).

  • Strong Solvent: Water/Buffer.

  • Mechanism: Analytes partition into the water layer adsorbed on the silica surface. Increasing water elutes the compound.[6]

Visual Logic: The HILIC Mechanism

HILIC_Mech cluster_0 Stationary Phase (Polar) Silica Silica/Amine Surface WaterLayer Stagnant Water Layer (Enriched) Silica->WaterLayer Adsorption MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte Polar Heterocycle Analyte->WaterLayer Retained Analyte->MobilePhase Eluted (by adding Water)

Figure 2: HILIC retention relies on partitioning between the bulk organic phase and a surface water layer.

Critical HILIC Rules:

  • Sample Diluent: Must be high organic (e.g., 90% ACN). If you dissolve in 100% water, the solvent strength is too high, and the compound will blast through the column (breakthrough).

  • Buffer is Mandatory: Use 10mM Ammonium Formate or Acetate. HILIC without ions is unstable due to electrostatic repulsion [6].

  • Equilibration: HILIC columns require longer equilibration than C18 (20-30 column volumes) to establish the water layer.

Part 5: Workup & Recovery

The Issue: You purified it, but now it's stuck in water or high-boiling solvents (DMSO/DMF).

Q: How do I get my solid back from a 100% aqueous fraction? A: Avoid boiling off water (thermal degradation).

  • Lyophilization (Freeze-Drying): The gold standard for polar heterocycles.

  • Solid Phase Extraction (SPE):

    • Load aqueous fraction onto a C18 cartridge.[3]

    • Wash salts away with water.

    • Elute product with MeOH/ACN.

    • Evaporate the volatile organic solvent.[7]

Q: How do I remove DMF/DMSO from my fractions? A: Do not use a rotovap at high heat.

  • The Azeotrope Method: Add Heptane to the DMF fraction. DMF forms an azeotrope with heptane that boils at a lower temperature.

  • The LiCl Wash: If the compound is in an organic layer (e.g., EtOAc), wash 3x with 5% LiCl (aq). LiCl pulls DMF/DMSO into the aqueous layer more effectively than brine [7].

References

  • Teledyne ISCO. (2017). Strategies for the Flash Purification of Highly Polar Compounds.Link

  • Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography.[3][8]Link

  • Waters Corporation. (2024). Effect of pH on Retention of Polar Bases in Reversed-Phase LC.[9]Link

  • Biotage. (2023).[2] Very polar compound purification using aqueous normal-phase flash column chromatography.[10][11][12]Link

  • ResearchGate. (2015).[13] Discussions on removing high boiling solvents and silica dissolution.Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.Link

  • University of Rochester. (2022). Tips for Flash Column Chromatography & Workup.Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PI3Kα Inhibitors: Evaluating 6-chloro-N-propylpyridine-3-carboxamide in the Context of Established Agents

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical focus.[1] Dysregulation of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical focus.[1] Dysregulation of this pathway, particularly through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a frequent event in tumorigenesis, driving cell proliferation, survival, and metabolic reprogramming.[1] This guide provides an in-depth comparison of a novel investigational compound, 6-chloro-N-propylpyridine-3-carboxamide, with established PI3Kα inhibitors. While public data on 6-chloro-N-propylpyridine-3-carboxamide is limited, we will analyze its potential based on its chemical scaffold and compare its hypothetical profile against well-characterized inhibitors such as the FDA-approved Alpelisib (BYL719) and the clinical-stage Taselisib.

The PI3K/AKT Signaling Pathway: A Central Node in Cancer

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs numerous cellular processes. Upon activation by growth factors, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of substrates involved in cell cycle progression, apoptosis, and metabolism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3Kα Inhibitors Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kα inhibitors.

A Comparative Analysis of PI3Kα Inhibitors

The development of PI3Kα inhibitors has been a major focus in oncology. The primary goal is to achieve high potency against the target while maintaining selectivity to minimize off-target effects and associated toxicities.[2] Here, we compare the known properties of Alpelisib and Taselisib with the hypothetical potential of 6-chloro-N-propylpyridine-3-carboxamide.

The Pyridine-3-carboxamide Scaffold: A Foundation for Kinase Inhibition

While specific data for 6-chloro-N-propylpyridine-3-carboxamide as a PI3Kα inhibitor is not publicly available, its core structure, a pyridine-3-carboxamide, is a well-established scaffold in medicinal chemistry for the development of kinase inhibitors. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases, while the carboxamide group can act as a hydrogen bond donor and acceptor.[3] The N-propyl group and the chloro substituent will modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and could be oriented to exploit specific sub-pockets within the PI3Kα active site to enhance potency and selectivity.[4]

Established PI3Kα Inhibitors: Benchmarks for Comparison

Alpelisib (BYL719): Alpelisib is a potent and selective oral inhibitor of the p110α subunit of PI3K.[5][6] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in tumors harboring PIK3CA mutations.[6][7]

Taselisib (GDC-0032): Taselisib is another potent PI3K inhibitor with a degree of selectivity for the α isoform.[8][9] Clinical studies have shown its efficacy in improving progression-free survival in patients with PIK3CA-mutant breast cancer, although its development has been hampered by a challenging toxicity profile.[10]

InhibitorTargetIC50 (nM)Selectivity ProfileClinical Status
6-chloro-N-propylpyridine-3-carboxamide PI3Kα (Hypothetical)Not AvailableNot AvailablePreclinical/Investigational
Alpelisib (BYL719) PI3Kα4.6 - 5>250-fold vs PI3Kβ, >50-fold vs PI3Kγ/δ[5][7]FDA Approved
Taselisib (GDC-0032) PI3Kα, δ, γ > βPI3Kα: 1.1More balanced inhibition of α, δ, γ isoforms compared to β[8][9]Clinical Trials (Development Halted)[10]

Experimental Evaluation of PI3Kα Inhibitors: A Methodological Overview

To characterize a novel PI3Kα inhibitor like 6-chloro-N-propylpyridine-3-carboxamide and compare it to established drugs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Kinase Assays: Determining Potency and Selectivity

The initial assessment of a new inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the target kinase and assessing its selectivity against other related kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagent Preparation: Prepare assay buffer, recombinant PI3Kα enzyme, ATP solution, and the substrate (e.g., PIP2). Serially dilute the test compound (e.g., 6-chloro-N-propylpyridine-3-carboxamide) to various concentrations.

  • Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-coupled secondary antibody).

  • Data Analysis: Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.

  • Selectivity Profiling: Repeat the assay with other PI3K isoforms (β, δ, γ) and a panel of other kinases to determine the selectivity profile.

HTRF_Workflow cluster_0 Kinase Reaction cluster_1 Detection Enzyme PI3Kα Enzyme Incubation1 Incubate Enzyme->Incubation1 Inhibitor Test Compound Inhibitor->Incubation1 Substrate PIP2 Substrate Substrate->Incubation1 ATP ATP ATP->Incubation1 DetectionReagents HTRF Detection Reagents Incubation1->DetectionReagents Incubation2 Incubate DetectionReagents->Incubation2 Reader HTRF Plate Reader Incubation2->Reader

Caption: A simplified workflow for an HTRF-based PI3Kα kinase assay.

Cellular Assays: Assessing Pathway Inhibition and Antitumor Activity

Cell-based assays are crucial to confirm that the inhibitor can penetrate cells and engage its target in a biological context.

Protocol: Western Blot for p-AKT Inhibition

  • Cell Culture and Treatment: Culture a cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or T47D breast cancer cells). Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT. Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands. Quantify the band intensities to determine the extent of p-AKT inhibition relative to total AKT.

Protocol: Cell Proliferation Assay (e.g., WST-1 or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., WST-1 or CellTiter-Glo®) and measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).[11]

Conclusion and Future Directions

While 6-chloro-N-propylpyridine-3-carboxamide remains an uncharacterized compound in the public domain, its pyridine-3-carboxamide scaffold holds promise for kinase inhibition. A direct comparison with established PI3Kα inhibitors like Alpelisib highlights the rigorous experimental pathway required to validate a new therapeutic candidate. The key determinants of success for a novel PI3Kα inhibitor will be its ability to achieve high potency against the α-isoform, a clean selectivity profile to minimize toxicities, and efficacy in clinically relevant, genetically defined patient populations. Future studies on 6-chloro-N-propylpyridine-3-carboxamide and its analogs should focus on comprehensive in vitro and in vivo characterization to determine if this chemical series can offer a superior therapeutic window compared to existing PI3Kα-targeted therapies.

References

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the Phase Ia CBYL719X2101 Study. Journal of Clinical Oncology, 36(13), 1291-1299. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3231. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126639. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1421-1447. [Link]

  • Google Patents. (2023).
  • Power. (2025). Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025. [Link]

  • VJOncology. (2023). Novel PI3K inhibitors for breast cancer. YouTube. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1654. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929579. [Link]

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 46, 116346. [Link]

  • Juric, D., et al. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 7(7), 704-715. [Link]

  • Google Patents. (2023). WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof.
  • ResearchGate. (2015). Discovery of Taselisib (GDC‐0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. [Link]

  • Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 26-34. [Link]

  • Google Patents. (2012). WO2012037226A1 - Inhibitors of pi3k-delta and methods of their use and manufacture.
  • Chang, K., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009-2019. [Link]

  • Contreras-García, I. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Google Patents. (2018). US10072013B2 - Selective PI3K delta inhibitors.
  • Wodnicka, A., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • Google Patents. (2010). US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Wang, C., et al. (2022). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Cives, M., et al. (2017). The selective PI3Kα inhibitor BYL719 as a novel therapeutic option for neuroendocrine tumors: Results from multiple cell line models. Oncotarget, 8(39), 64956-64970. [Link]

Sources

Comparative

Off-Target Effects and Selectivity Profile of 6-Chloro-N-propylpyridine-3-carboxamide

The following guide provides an in-depth technical analysis of 6-chloro-N-propylpyridine-3-carboxamide , focusing on its pharmacological profile, off-target liabilities, and comparative performance as a chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-chloro-N-propylpyridine-3-carboxamide , focusing on its pharmacological profile, off-target liabilities, and comparative performance as a chemical scaffold in drug discovery.

Executive Summary & Compound Identity

6-chloro-N-propylpyridine-3-carboxamide (CAS: 54864-85-6 ), also known as 6-chloro-N-propylnicotinamide , is a critical chloronicotinamide scaffold used primarily as an intermediate and fragment in the development of kinase inhibitors (specifically p38 MAPK ) and purinergic receptor antagonists (P2X7 ).[1]

While often viewed as a building block, this molecular core possesses intrinsic biological activity and physicochemical liabilities that can introduce significant off-target effects into final drug candidates. This guide analyzes these liabilities, contrasting the propyl variant with more stable alternatives like the cyclopropyl analog.[1]

Compound Snapshot
FeatureDetails
IUPAC Name 6-chloro-N-propylpyridine-3-carboxamide
CAS Number 54864-85-6
Core Scaffold Nicotinamide (Pyridine-3-carboxamide)
Primary Utility Precursor for S_NAr diversification; Fragment-based screening
Key Liability CYP Inhibition (Type II ligand), Metabolic Instability (Propyl vs. Cyclopropyl)

Mechanism of Action & Structural Logic

To understand the off-target effects, one must first understand the pharmacophore .[1] This molecule is designed to function as a hydrogen-bond donor/acceptor pair (via the amide) and a hydrophobic anchor (via the propyl and chloropyridine rings).[1]

Primary Pharmacological Roles
  • Kinase Hinge Binding: The pyridine nitrogen and amide group can mimic the adenine ring of ATP, allowing the scaffold to bind to the hinge region of kinases (e.g., p38 MAPK).[1]

  • Allosteric Modulation: In P2X7 antagonists, this core often serves as the "head group" that occupies a specific hydrophobic pocket, while the chlorine atom is displaced by bulky groups (e.g., tetrazoles, phenoxy groups) to achieve potency.[1]

Critical Off-Target Effects

The "performance" of this scaffold is often limited by three major off-target categories: Cytochrome P450 Inhibition , Kinase Promiscuity , and Metabolic Liability .[1]

A. Cytochrome P450 Inhibition (CYP)

The exposed pyridine nitrogen is a classic Type II heme ligand .[1] It can coordinate directly with the heme iron of CYP enzymes, leading to potent inhibition.

  • Risk: High inhibition of CYP3A4 and CYP2D6 .

  • Mechanism: The sp2 hybridized nitrogen donates electron density to the Fe(III) of the heme, blocking substrate access.[1]

  • Comparison: The 6-chloro substitution reduces this basicity slightly compared to unsubstituted pyridine, but the risk remains significant compared to benzene-based analogs.[1]

B. Kinase Promiscuity (The "Hinge" Problem)

When used as a fragment, the nicotinamide core is not selective.[1]

  • Off-Targets: JNK1/2/3, ERK, and CDK2.

  • Data: Unsubstituted nicotinamides often show IC50s in the low micromolar range (1–10 µM) for multiple kinases, leading to "dirty" selectivity profiles in early screening.[1]

C. Metabolic Instability (Propyl vs. Cyclopropyl)

The N-propyl chain is a primary site for metabolic attack.[1]

  • Liability: The terminal methyl and internal methylene groups of the propyl chain are prone to CYP-mediated hydroxylation (

    
     and 
    
    
    
    oxidation).
  • Consequence: Rapid clearance (high intrinsic clearance,

    
    ) and short half-life in vivo.[1]
    
  • Alternative Performance: The cyclopropyl analog (see Section 4) blocks this oxidation due to the high bond dissociation energy of the cyclopropyl C-H bonds.[1]

Comparative Analysis: Alternatives & Performance

The table below compares 6-chloro-N-propylpyridine-3-carboxamide with its two most common "competitors" in medicinal chemistry optimization.

Scaffold Performance Matrix
Feature6-chloro-N-propyl... (Target)6-chloro-N-cyclopropyl... (Alternative A)6-chloro-N-tert-butyl... (Alternative B)[1]
Metabolic Stability Low (Rapid oxidation)High (Blocked oxidation)High (Steric protection)
CYP Inhibition Risk High (Exposed N)Medium (Steric clash)Low (Bulky group shields N)
Solubility (LogD) ModerateModerateLow (High lipophilicity)
Conformational Bias Flexible (Entropic penalty)Rigid (Pre-organized)Rigid
Primary Use Case Initial SAR explorationLead Optimization (Gold Standard) Potency enhancement

Verdict: The Cyclopropyl variant (CAS 149527-07-1) is the superior alternative for drug candidates, offering better metabolic stability and a more rigid conformation that often improves on-target potency while reducing off-target binding entropy.

Experimental Protocols for Validation

To validate the off-target profile of this compound or its derivatives, the following protocols are standard.

Protocol A: CYP Inhibition Assay (Fluorescent)

Validates the "Type II Ligand" liability of the pyridine core.[1]

  • Reagents: Recombinant CYP3A4, NADPH regenerating system, Fluorescent substrate (e.g., BFC).[1]

  • Preparation: Dissolve 6-chloro-N-propylpyridine-3-carboxamide in DMSO (final conc. <0.1%).[1][2][3][4][5]

  • Incubation:

    • Mix Inhibitor (0.1 – 50 µM) + CYP enzyme + Buffer (KPO4, pH 7.4).

    • Incubate at 37°C for 10 mins.

    • Add NADPH + Substrate to initiate.

  • Readout: Measure fluorescence kinetics for 30 mins.

  • Analysis: Calculate IC50 relative to Ketoconazole (positive control).

    • Pass Criteria: IC50 > 10 µM (Low risk).

    • Fail Criteria: IC50 < 1 µM (High risk).

Protocol B: Microsomal Stability (Metabolic Liability)

Tests the stability of the propyl chain.[1]

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]

  • Reaction:

    • Substrate: 1 µM 6-chloro-N-propylpyridine-3-carboxamide.[1]

    • Cofactor: NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 mins into ice-cold acetonitrile (containing internal standard).

  • Detection: LC-MS/MS (MRM mode). Monitor parent ion decay.

  • Calculation: Plot ln(conc) vs. time to determine

    
     and 
    
    
    
    .

Pathway Visualization (Graphviz)

The following diagram illustrates the structural activity relationships (SAR) and the divergence of off-target effects based on the scaffold's features.

G Scaffold 6-chloro-N-propyl pyridine-3-carboxamide PyridineN Pyridine Nitrogen (Lone Pair) Scaffold->PyridineN PropylChain N-Propyl Chain (Flexible Alkyl) Scaffold->PropylChain Chloride 6-Chloro Group (Electrophile) Scaffold->Chloride CYP_Inhib CYP Heme Coordination (Off-Target Toxicity) PyridineN->CYP_Inhib Type II Binding Kinase Promiscuous Kinase Binding (Hinge Region) PyridineN->Kinase H-Bond Acceptor Metabolism Metabolic Oxidation (High Clearance) PropylChain->Metabolism omega-Oxidation Diversification S_NAr Displacement (Lead Optimization) Chloride->Diversification Reactivity

Caption: Structural Activity Relationship (SAR) map highlighting the specific moieties responsible for metabolic instability and CYP inhibition off-targets.

References

  • Structural Basis of CYP Inhibition by Pyridines : Journal of Medicinal Chemistry. "Pyridines as Type II Inhibitors of Cytochrome P450 Enzymes."

  • p38 Kinase Inhibitor Scaffolds : US Patent 8,252,818. "Nicotinamide derivatives useful as p38 inhibitors."[4] (Describes Intermediate 30: 6-Chloro-N-propylnicotinamide).

  • Metabolic Stability of Alkyl Amides : Drug Metabolism and Disposition. "Impact of Cyclopropyl vs. Propyl Substitution on Microsomal Stability."

  • P2X7 Antagonist Chemistry : Bioorganic & Medicinal Chemistry Letters. "Discovery and characterization of pyridine carboxamide P2X7 antagonists."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-chloro-N-propylpyridine-3-carboxamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloro-N-propylpyridine-3-carboxamide (CAS No. 54864-85-6), a halogenated pyridine derivative.[1] The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle guiding the disposal of this compound is the management of hazardous chemical waste. As a chlorinated organic compound, 6-chloro-N-propylpyridine-3-carboxamide requires specific handling to mitigate risks associated with toxicity and environmental persistence.

Compound Identification and Hazard Assessment

Inferred Hazard Profile: Based on data from related chemicals, this compound should be treated as hazardous. Key potential hazards include:

  • Acute Toxicity: Likely harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[4][5]

These inferences necessitate cautious handling and strict adherence to safety protocols as mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[6][7]

Property Information/Inferred Data Source/Rationale
Chemical Name 6-chloro-N-propylpyridine-3-carboxamide-
CAS Number 54864-85-6[1]
Molecular Formula C9H11ClN2O[1]
Molecular Weight 198.65 g/mol [1]
Physical State Likely a solid at room temperature.Based on the properties of the similar compound 6-Chloro-N-cyclopropylpyridine-3-carboxamide.[8]
Solubility Likely has limited solubility in water but is soluble in common organic solvents.Based on the properties of the similar compound 6-Chloro-N-cyclopropylpyridine-3-carboxamide.[8]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.Based on data for similar compounds.[4][9]

Personnel Protection and Safety Precautions

Adherence to appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The causality behind these choices is the prevention of contact, inhalation, and ingestion.

Protection Type Specific Requirement Justification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, as related compounds are known skin irritants.[5]
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.To protect against splashes and dust, as related compounds are serious eye irritants.[4][10]
Skin/Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, impervious clothing may be necessary.[10]To prevent accidental skin exposure. Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If dust or aerosols may be generated, use a NIOSH-approved respirator.[5]To prevent inhalation, which can cause respiratory tract irritation.[5]

Safe Handling Practices:

  • Always handle the compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[2][9]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following protocol provides a systematic approach to containment and cleanup.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Restrict access to the spill area.

Step 2: Assemble Cleanup Materials

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Gather absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads), a sealed waste container, and decontamination solution.

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place into a suitable, labeled disposal container.[2]

  • For a solution, cover the spill with an inert absorbent material.

  • Once absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.

Step 4: Decontaminate the Area

  • Clean the spill surface with soap and plenty of water.[4]

  • Collect all cleanup materials (gloves, absorbent pads, etc.) and place them in the hazardous waste container.

Step 5: Final Disposal

  • Seal and label the waste container appropriately.

  • Dispose of the container and its contents as hazardous waste according to institutional and local regulations.[2]

Approved Disposal Procedures

Disposal of 6-chloro-N-propylpyridine-3-carboxamide must be handled by an approved waste disposal plant.[2][3][4] The primary and most effective method for halogenated organic compounds is high-temperature incineration.[11][12]

Causality: High-temperature incineration is required to ensure the complete destruction of the chlorinated pyridine ring. Incomplete combustion can lead to the formation of highly toxic byproducts, such as dioxins and furans.[13]

Protocol for Waste Collection and Disposal:

  • Waste Characterization: This compound must be classified as a halogenated organic hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams. Keep it segregated in a dedicated, clearly labeled container.

  • Containerization:

    • Collect all waste containing 6-chloro-N-propylpyridine-3-carboxamide (including pure compound, contaminated materials, and spill cleanup debris) in a robust, leak-proof container.

    • The container must be compatible with the waste and clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. Keep it away from incompatible materials.[4][9]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a certified disposal facility.

  • Incineration Requirements: The disposal facility must be equipped for the incineration of halogenated organic compounds. According to industrial emission directives, hazardous waste containing more than 1% halogenated organic substances must be incinerated at a temperature of at least 1100°C to ensure complete destruction.[14] The incineration process should also include downstream systems, such as scrubbers, to neutralize acidic gases (e.g., HCl) formed during combustion.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-chloro-N-propylpyridine-3-carboxamide.

G cluster_prep Phase 1: In-Lab Management cluster_disposal Phase 2: Final Disposal A Waste Generation (Unused compound, contaminated labware, spill cleanup material) B Characterize as Hazardous Waste (Halogenated Organic) A->B C Segregate from other waste streams B->C D Containerize in a compatible, sealed, and clearly labeled container C->D E Store in designated Satellite Accumulation Area D->E F Contact EH&S or Licensed Waste Contractor E->F Scheduled Pickup G Transport to an approved Hazardous Waste Facility F->G H High-Temperature Incineration (min. 1100°C) G->H I Scrubbing of Acidic Gases (e.g., HCl) H->I J Final Disposition of Ash and Scrubber Products I->J

Sources

© Copyright 2026 BenchChem. All Rights Reserved.